Welcome to the BenchChem Online Store!
molecular formula C6H9N3 B1313814 N3-Methylpyridine-2,3-diamine CAS No. 56291-51-1

N3-Methylpyridine-2,3-diamine

Cat. No. B1313814
M. Wt: 123.16 g/mol
InChI Key: TZRRONMICPMDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09226921B2

Procedure details

A mixture of N-benzyl-N-methyl-2-nitropyridin-3-amine (2.6 g) and 10% Pd—C (0.569 g) in EtOH (50 mL) was hydrogenated under balloon pressure at room temperature over weekend. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give N3-methylpyridine-2,3-diamine (1.14 g) as pale yellow oil.
Name
N-benzyl-N-methyl-2-nitropyridin-3-amine
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.569 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[C:9]1[C:10]([N+:15]([O-])=O)=[N:11][CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>CCO.[Pd]>[CH3:1][NH:8][C:9]1[C:10]([NH2:15])=[N:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
N-benzyl-N-methyl-2-nitropyridin-3-amine
Quantity
2.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1C(=NC=CC1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.569 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was hydrogenated under balloon pressure at room temperature over weekend
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.